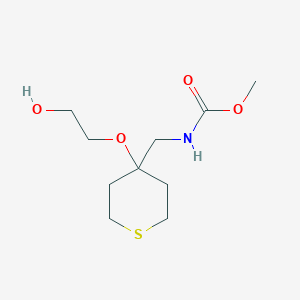

methyl ((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

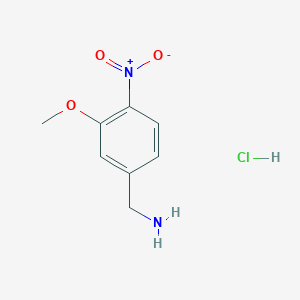

Synthesis Analysis

The synthesis of various carbamate compounds has been explored in the provided papers. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involved chemical transformations starting from 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Another synthesis approach involved the cyclization of methyl(o-methoxycarbonylbenzylthio)acetate to obtain methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate . These methods highlight the versatility of carbamate synthesis, which can be tailored to produce compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure and spectral properties of carbamate compounds have been studied using computational methods such as density functional theory (DFT). For example, the molecular structure of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate was investigated, revealing a molecule with Cs symmetry and a large energy gap, indicating stability . These studies are crucial for understanding the electronic properties and potential reactivity of carbamate compounds.

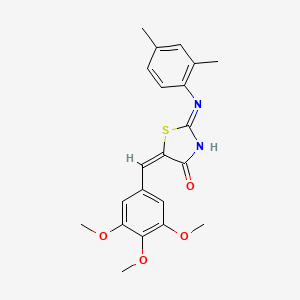

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, leading to the formation of different products. Methyl [4-(oxoacetyl)phenyl]carbamate, for instance, was used to synthesize a range of heterocyclic compounds through condensation reactions with different reagents . Additionally, methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate was shown to react with hydrazine and phenylhydrazine to yield pyrazolone derivatives . These reactions demonstrate the chemical versatility of carbamates and their utility in synthesizing pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. The stability of these compounds at different pH levels has been studied, showing that some carbamates are stable at low pH but release the active phenol at physiological pH . This behavior is essential for the design of prodrugs that can release the active drug in a controlled manner within the body.

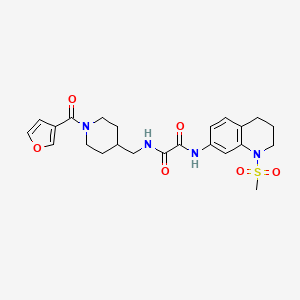

Scientific Research Applications

Chemistry and Analysis of Carbamate Compounds

Carbamate compounds are involved in a range of biological and non-biological processes. They undergo reactions such as hydrolysis, oxidation, and conjugation, leading to various metabolites and products. These processes are significant in understanding the environmental fate, toxicity, and therapeutic applications of carbamate compounds (Knaak, 1971; Knaak, 1971). The study of methylglyoxal, a reactive alpha-oxoaldehyde, highlights the importance of understanding carbamate modifications, as they can form advanced glycation end-products implicated in various diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Biomedical Applications

The biological modifications of carbamates, including methylcarbamate insecticides, provide insights into their metabolism in living organisms. This knowledge is crucial for designing compounds with specific biological activities or for environmental detoxification (Knaak, 1971). Additionally, the study of cyclization-activated prodrugs illustrates the potential of carbamate derivatives in therapeutic applications, where controlled drug release and targeted delivery are desired (Saari et al., 1990).

Environmental Bioremediation

The isolation of carbendazim-hydrolyzing esterase from Nocardioides sp. demonstrates the potential for utilizing specific enzymes to degrade carbamate pesticides, offering a promising approach for environmental bioremediation (Pandey et al., 2010). This example underscores the relevance of researching carbamate-degrading enzymes and their applications in mitigating environmental pollution.

Future Directions

The future directions for research on this compound could include elucidating its synthesis and chemical reactions, investigating its physical and chemical properties, and exploring its potential biological activity. This would require a thorough review and analysis of all relevant scientific literature .

properties

IUPAC Name |

methyl N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-14-9(13)11-8-10(15-5-4-12)2-6-16-7-3-10/h12H,2-8H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJGFBNNDWURGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCSCC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol](/img/structure/B2553072.png)

![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)

![[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B2553078.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)